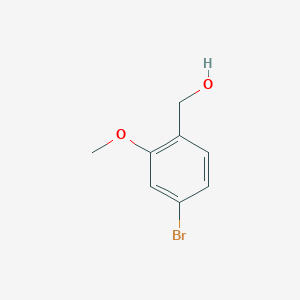

4-Bromo-2-methoxybenzyl alcohol

描述

4-Bromo-2-methoxybenzyl alcohol is an organic compound with the molecular formula C8H9BrO2. It is characterized by a bromine atom attached to a benzene ring that also contains a methoxy group and a hydroxymethyl group. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-methoxybenzyl alcohol typically involves the bromination of 2-methoxybenzyl alcohol. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid. The reaction conditions include maintaining a low temperature to control the rate of bromination and prevent over-bromination .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the process .

化学反应分析

Types of Reactions: 4-Bromo-2-methoxybenzyl alcohol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 4-Bromo-2-methoxybenzaldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

Reduction: The compound can be reduced to 4-Bromo-2-methoxybenzylamine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Oxidation: PCC, KMnO4, and other oxidizing agents.

Reduction: LiAlH4, sodium borohydride (NaBH4).

Substitution: Nucleophiles like hydroxide ions, amines, and thiols.

Major Products Formed:

Oxidation: 4-Bromo-2-methoxybenzaldehyde.

Reduction: 4-Bromo-2-methoxybenzylamine.

Substitution: Various substituted benzyl alcohol derivatives.

科学研究应用

Organic Synthesis

4-Bromo-2-methoxybenzyl alcohol serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Azaquinone-Methide-Mediated Reactions : This compound is notably employed in the azaquinone-methide-mediated depolymerization of aromatic carbamate oligomers, which is significant for synthesizing complex organic molecules .

- Synthesis of Pharmaceutical Compounds : It is utilized as an intermediate in the synthesis of various pharmaceutical agents. The bromine and methoxy functional groups enhance its reactivity, making it suitable for further derivatization .

Pharmaceutical Applications

The compound has been explored for its potential therapeutic applications:

- CB1 Antagonists : Research indicates that derivatives of this compound can act as CB1 antagonists, which are useful in treating conditions related to metabolic syndrome and obesity .

- Phenol Compounds as TLR7 Agonists : It has also been investigated for its role in developing phenol compounds that act as Toll-like receptor 7 (TLR7) agonists, which may have implications in immunotherapy .

Analytical Chemistry

In analytical chemistry, this compound is used for:

- Chromatographic Techniques : The compound can be analyzed using high-performance liquid chromatography (HPLC) and mass spectrometry (MS), providing insights into its purity and concentration in various formulations .

Case Study 1: Depolymerization of Aromatic Carbamate Oligomers

A study demonstrated the effectiveness of this compound in the depolymerization process of aromatic carbamate oligomers. The reaction conditions were optimized to enhance yield and selectivity towards desired products, showcasing its utility in polymer chemistry.

Case Study 2: Synthesis of CB1 Antagonists

In a pharmaceutical study, researchers synthesized a series of CB1 antagonists starting from this compound. The synthesized compounds were evaluated for their biological activity against CB1 receptors, leading to promising candidates for further development in treating obesity-related disorders.

作用机制

The mechanism of action of 4-Bromo-2-methoxybenzyl alcohol involves its interaction with specific molecular targets. For instance, in oxidation reactions, the hydroxymethyl group is converted to an aldehyde group through the transfer of electrons to the oxidizing agent. In substitution reactions, the bromine atom is replaced by a nucleophile, resulting in the formation of new chemical bonds .

相似化合物的比较

4-Bromo-2-methoxybenzaldehyde: Similar in structure but contains an aldehyde group instead of a hydroxymethyl group.

4-Bromo-2-methoxybenzoic acid: Contains a carboxyl group instead of a hydroxymethyl group.

4-Bromo-2-methoxybenzylamine: Contains an amine group instead of a hydroxymethyl group.

Uniqueness: 4-Bromo-2-methoxybenzyl alcohol is unique due to its specific functional groups, which allow it to participate in a wide range of chemical reactions. Its versatility makes it a valuable compound in organic synthesis and various research applications .

生物活性

4-Bromo-2-methoxybenzyl alcohol (C8H9BrO2) is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is characterized by the presence of a bromine atom and a methoxy group on a benzyl alcohol framework. Its molecular structure allows it to engage in various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can influence its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound may inhibit or activate specific enzymes by binding to their active sites or altering their conformation. This interaction can disrupt metabolic pathways in target organisms.

- Cell Membrane Disruption : It has been suggested that the compound can disrupt cell membrane integrity, leading to cell lysis or inhibition of cellular processes, which is particularly relevant in antimicrobial activity .

- Receptor Binding : The compound may bind to specific receptors on cell surfaces, triggering intracellular signaling pathways that can affect cell function and survival.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against gram-positive bacteria such as Staphylococcus aureus and gram-negative bacteria like Escherichia coli. The compound's ability to inhibit bacterial protein synthesis makes it a candidate for further development as an antibiotic .

Antiviral Potential

Preliminary studies suggest that derivatives of this compound may possess antiviral properties. These compounds are being investigated for their ability to interfere with viral replication processes, which could lead to the development of new antiviral therapies .

Case Study 1: Inhibition of Anthrax Lethal Factor

In a study examining small molecule inhibitors of anthrax lethal factor toxin, this compound was included in a panel of compounds tested for inhibitory activity. The results demonstrated that it could inhibit the lethal factor effectively, suggesting potential applications in biodefense and infectious disease treatment .

Case Study 2: Structure-Activity Relationship (SAR) Studies

Research focused on the structure-activity relationships of various derivatives revealed that modifications to the bromine and methoxy groups significantly influenced biological activity. For instance, shifting the methoxy group altered the compound's efficacy against target enzymes, underscoring the importance of chemical structure in determining biological function .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Bromo-2-chlorophenyl methanesulfonate | Chlorine instead of methoxy group | Different reactivity due to chlorine substitution |

| 4-Bromo-2-methoxyphenol | Hydroxyl group instead of methanesulfonate | Exhibits different biological activities |

| 4-Bromo-2-methoxyphenyl acetate | Acetate group instead of methanesulfonate | Varying solubility and reactivity |

This table highlights how structural variations influence the biological activities of compounds related to this compound.

属性

IUPAC Name |

(4-bromo-2-methoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO2/c1-11-8-4-7(9)3-2-6(8)5-10/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBEIHPSICGGZIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00568655 | |

| Record name | (4-Bromo-2-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00568655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17102-63-5 | |

| Record name | (4-Bromo-2-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00568655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-methoxybenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。